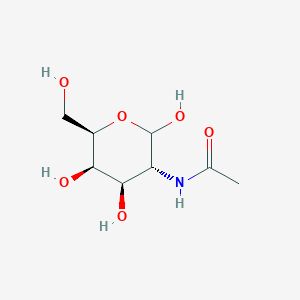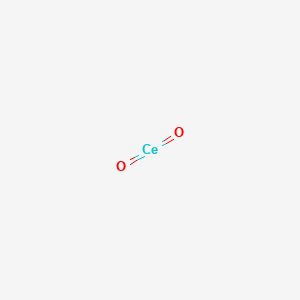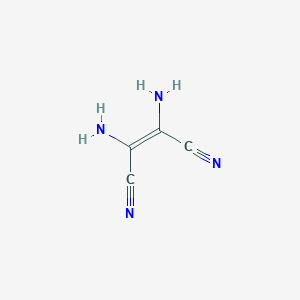
Z-Gly-Gly-Arg-betana hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Zn(II) and Cu(II) complexes, derived from interactions with amino acids like glycine, demonstrates the complex interplay of elements that can relate to the synthesis of Z-Gly-Gly-Arg-betana hydrochloride. These complexes showcase the potential pathways through which Z-Gly-Gly-Arg-betana hydrochloride could be synthesized, emphasizing the role of metal ions in stabilizing the structure of related compounds (Falcón-León et al., 2014).
Molecular Structure Analysis
Zn-alpha2-glycoprotein's structural analysis, reflecting on the molecule's interaction with hydrophobic ligands, provides insight into the molecular structure dynamics that Z-Gly-Gly-Arg-betana hydrochloride might exhibit. The study shows how specific amino acid positions within the molecule influence ligand binding and the structural formation, relevant for understanding the molecular structure of Z-Gly-Gly-Arg-betana hydrochloride (McDermott et al., 2006).
Chemical Reactions and Properties
The interaction of amino acids with metal ions, forming complexes, illustrates the chemical reactivity of components similar to those in Z-Gly-Gly-Arg-betana hydrochloride. These reactions provide a foundation for understanding the chemical properties and reactions that Z-Gly-Gly-Arg-betana hydrochloride may undergo, highlighting the importance of metal coordination in influencing the compound's chemical behavior (Falcón-León et al., 2014).
Physical Properties Analysis
Studies on the physical properties of zinc coordination polymers offer insights into the potential physical characteristics of Z-Gly-Gly-Arg-betana hydrochloride. The luminescent properties and structural integrity of these polymers, under various conditions, can shed light on the stability, luminescence, and physical behavior of Z-Gly-Gly-Arg-betana hydrochloride, suggesting how it might respond to environmental variables (Wang et al., 2005).
Chemical Properties Analysis
The study of Zn complexes with hexaazamacrocyclic ligands reveals the intricate balance between metal ions and ligands, which is crucial for understanding the chemical properties of Z-Gly-Gly-Arg-betana hydrochloride. These complexes demonstrate the role of ligands in modulating the chemical reactivity and stability of the central metal ion, offering parallels to the chemical behavior of Z-Gly-Gly-Arg-betana hydrochloride (Costas et al., 2004).
科学的研究の応用
Enzyme Specificity and Kinetics
Z-Gly-Gly-Arg-β-naphthylamide hydrochloride serves as a specific substrate for examining the specificity and kinetics of peptidases, including cathepsin C (dipeptidyl aminopeptidase I) and dipeptidyl peptidase III. Studies have utilized this compound to investigate the enzymatic activities, revealing insights into the broader specificity of certain enzymes beyond previously known substrates.
Cathepsin C Specificity : Research highlighted that cathepsin C, derived from rat liver or bovine spleen, exhibits a broader specificity than previously understood, effectively hydrolyzing basic dipeptide amides and β-naphthylamides, including Gly-Arg-β-naphthylamide. This study provided valuable data on the relative rates of hydrolysis for various dipeptides, showcasing the enzyme's preference for substrates containing a penultimate arginyl residue (McDonald et al., 1969).
Dipeptidyl Peptidase III Characterization : Another research effort focused on dipeptidyl peptidase III from human placenta, which exhibited a specific activity towards Arg-Arg-beta-naphthylamide, a substrate closely related to Z-Gly-Gly-Arg-β-naphthylamide hydrochloride. This study's findings contribute to understanding the enzyme's zinc metallo-exopeptidase nature and its catalytic mechanism (Fukasawa et al., 1998).
特性
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O5.ClH/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19;/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31);1H/t23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFJVGPYUPGGDO-BQAIUKQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClN7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-Gly-Arg-betana hydrochloride | |
CAS RN |
1442-79-1 |
Source


|
| Record name | Z-Gly-Gly-Arg β-naphthylamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)












